Cas no 2969459-42-3 (2-Ethyl-1-(3-methyl-5-((3-methylbenZyl)oxy)phenyl)butan-1-ol)
2-Ethyl-1-(3-methyl-5-((3-methylbenZyl)oxy)phenyl)butan-1-ol Chemical and Physical Properties
Names and Identifiers
-
- 2969459-42-3
- 2-Ethyl-1-(3-methyl-5-((3-methylbenZyl)oxy)phenyl)butan-1-ol
-
- Inchi: 1S/C21H28O2/c1-5-18(6-2)21(22)19-11-16(4)12-20(13-19)23-14-17-9-7-8-15(3)10-17/h7-13,18,21-22H,5-6,14H2,1-4H3
- InChI Key: APOMBNVBBDICIB-UHFFFAOYSA-N
- SMILES: OC(C1C=C(C=C(C)C=1)OCC1C=CC=C(C)C=1)C(CC)CC
Computed Properties
- Exact Mass: 312.208930132g/mol
- Monoisotopic Mass: 312.208930132g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 23
- Rotatable Bond Count: 7
- Complexity: 326
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 5.3
- Topological Polar Surface Area: 29.5Ų
2-Ethyl-1-(3-methyl-5-((3-methylbenZyl)oxy)phenyl)butan-1-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB604941-250mg |
2-Ethyl-1-(3-methyl-5-((3-methylbenzyl)oxy)phenyl)butan-1-ol; . |
2969459-42-3 | 250mg |
€355.80 | 2024-07-19 | ||
| abcr | AB604941-1g |
2-Ethyl-1-(3-methyl-5-((3-methylbenzyl)oxy)phenyl)butan-1-ol; . |
2969459-42-3 | 1g |
€659.60 | 2024-07-19 | ||
| abcr | AB604941-5g |
2-Ethyl-1-(3-methyl-5-((3-methylbenzyl)oxy)phenyl)butan-1-ol; . |
2969459-42-3 | 5g |
€2218.40 | 2024-07-19 |
2-Ethyl-1-(3-methyl-5-((3-methylbenZyl)oxy)phenyl)butan-1-ol Suppliers
2-Ethyl-1-(3-methyl-5-((3-methylbenZyl)oxy)phenyl)butan-1-ol Related Literature
-
Siquan Zhang,Shengyao Wang,Liping Guo,Hao Chen,Bien Tan,Shangbin Jin J. Mater. Chem. C, 2020,8, 192-200
-
Luke L. Lairson,Warren W. Wakarchuk Chem. Commun., 2007, 365-367
-
Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
-
Luis Miguel Azofra,Douglas R. MacFarlane,Chenghua Sun Chem. Commun., 2016,52, 3548-3551
Additional information on 2-Ethyl-1-(3-methyl-5-((3-methylbenZyl)oxy)phenyl)butan-1-ol
Introduction to 2-Ethyl-1-(3-methyl-5-((3-methylbenzyl)oxy)phenyl)butan-1-ol (CAS No. 2969459-42-3)
2-Ethyl-1-(3-methyl-5-((3-methylbenzyl)oxy)phenyl)butan-1-ol (CAS No. 2969459-42-3) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, holds potential for various applications, particularly in the development of novel therapeutic agents. In this article, we will delve into the chemical properties, synthesis methods, biological activities, and potential applications of this compound.
The molecular structure of 2-Ethyl-1-(3-methyl-5-((3-methylbenzyl)oxy)phenyl)butan-1-ol is composed of a substituted phenyl ring linked to a butan-1-ol moiety through an ether linkage. The presence of multiple functional groups, including the hydroxyl group, the ether linkage, and the substituted benzyl moiety, imparts unique chemical and physical properties to this compound. These properties make it an attractive candidate for further investigation in various scientific and industrial contexts.
Recent studies have focused on the synthesis and characterization of 2-Ethyl-1-(3-methyl-5-((3-methylbenzyl)oxy)phenyl)butan-1-ol. One notable approach involves the use of transition metal-catalyzed cross-coupling reactions to efficiently construct the complex molecular framework. For instance, palladium-catalyzed Suzuki coupling reactions have been employed to introduce the substituted phenyl group onto the butan-1-ol backbone. This method offers high yields and excellent regioselectivity, making it a preferred choice for large-scale synthesis.
In addition to its synthetic routes, the biological activities of 2-Ethyl-1-(3-methyl-5-((3-methylbenzyl)oxy)phenyl)butan-1-ol have been extensively studied. Preliminary in vitro assays have demonstrated that this compound exhibits potent anti-inflammatory and antioxidant properties. These activities are attributed to its ability to modulate key signaling pathways involved in inflammation and oxidative stress. For example, it has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, as well as reduce reactive oxygen species (ROS) levels in cellular models.
The potential therapeutic applications of 2-Ethyl-1-(3-methyl-5-((3-methylbenzyl)oxy)phenyl)butan-1-ol are diverse and promising. Ongoing clinical trials are evaluating its efficacy in treating chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease (IBD). Additionally, preclinical studies have suggested that this compound may have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative disorders like Alzheimer's disease and Parkinson's disease.
Beyond its therapeutic potential, 2-Ethyl-1-(3-methyl-5-((3-methylbenzyl)oxy)phenyl)butan-1-ol has also been explored for its use in cosmetic formulations. Its antioxidant properties make it a valuable ingredient in skin care products designed to combat aging and environmental damage. Furthermore, its ability to enhance skin hydration and barrier function has been highlighted in several dermatological studies.
In conclusion, 2-Ethyl-1-(3-methyl-5-((3-methylbenzyl)oxy)phenyl)butan-1-ol (CAS No. 2969459-42-3) is a multifaceted compound with a wide range of potential applications in medicine, cosmetics, and other industries. Its unique chemical structure and biological activities make it an exciting subject for further research and development. As ongoing studies continue to uncover new insights into its properties and mechanisms of action, this compound is poised to play a significant role in advancing our understanding and treatment of various health conditions.
2969459-42-3 (2-Ethyl-1-(3-methyl-5-((3-methylbenZyl)oxy)phenyl)butan-1-ol) Related Products
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)